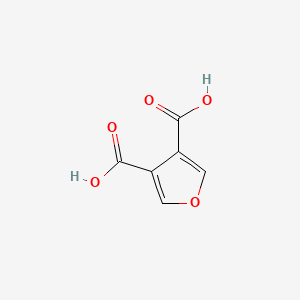

3,4-Furandicarboxylic acid

Description

The exact mass of the compound 3,4-Furandicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4-Furandicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Furandicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLAFCZSYRXBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187502 | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-26-6 | |

| Record name | 3,4-Furandicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3387-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Furandicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-3,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Furandicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5A48RX2NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Furandicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Furandicarboxylic acid (3,4-FDCA), a furan-based dicarboxylic acid of interest in chemical synthesis and potentially in the development of novel therapeutics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines purification methodologies, and discusses the broader context of the biological activities of furan derivatives.

Core Properties of 3,4-Furandicarboxylic Acid

3,4-Furandicarboxylic acid, with the CAS Number 3387-26-6 , is a key heterocyclic organic compound.[1][2][3][4] Its core structure consists of a five-membered furan ring substituted with two carboxylic acid groups at the 3 and 4 positions. This arrangement of functional groups imparts specific chemical characteristics and potential for further chemical modifications.

Physicochemical and Computed Properties

A summary of the key quantitative data for 3,4-Furandicarboxylic acid is presented in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| CAS Number | 3387-26-6 | [1][2][3][4] |

| Molecular Formula | C₆H₄O₅ | [1][2][3][4] |

| IUPAC Name | furan-3,4-dicarboxylic acid | [1][2] |

| Physical Property | Value | Source(s) |

| Molecular Weight | 156.09 g/mol | [2][3] |

| Boiling Point (estimated) | 372.0 to 373.0 °C @ 760.00 mm Hg | [5] |

| Flash Point (estimated) | 179.2 °C | [5] |

| Water Solubility (estimated) | 7795 mg/L @ 25 °C | [5] |

| Solubility | Soluble in alcohol | [5] |

| Computed Property | Value | Source(s) |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 156.00587322 g/mol | [2] |

| LogP (estimated) | 0.263 | [5] |

| pKa (for a related derivative) | 3.2 and 3.6 | [6] |

Synthesis and Purification Protocols

The synthesis of 3,4-Furandicarboxylic acid can be achieved through various organic chemistry routes. Below is a detailed methodology based on a published synthetic strategy.

Experimental Protocol: Synthesis from Dimethylmaleic Anhydride

A facile route for the synthesis of esters of 3,4-furandicarboxylic acid has been described, which can then be hydrolyzed to the diacid.[7] The key steps involve the transformation of dimethylmaleic anhydride.

Methodology:

-

Bromination: Dimethylmaleic anhydride is subjected to NBS (N-Bromosuccinimide) bromination.

-

Hydrolysis: The brominated product is then treated with aqueous potassium hydroxide (KOH) to yield bis(hydroxymethyl)maleic anhydride.

-

Cyclization: An intramolecular Mitsunobu ring closure is performed on the bis(hydroxymethyl)maleic anhydride.

-

Esterification: The resulting intermediate is esterified.

-

Oxidation: A final oxidation step using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) furnishes the desired esters of 3,4-furandicarboxylic acid.

-

Hydrolysis: The diester is then hydrolyzed under basic or acidic conditions to yield 3,4-Furandicarboxylic acid.

Caption: Synthetic workflow for 3,4-Furandicarboxylic acid.

Purification Methods

High purity of the final compound is often crucial for research and development applications. General purification methods for furandicarboxylic acids include crystallization and acid precipitation.

Crystallization Protocol:

-

Dissolution: Dissolve the crude 3,4-Furandicarboxylic acid in a suitable hot solvent (e.g., water or an ethanol/water mixture).

-

Cooling: Slowly cool the solution to allow for the formation of crystals.

-

Filtration: Collect the crystals by filtration.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum.

Acid Precipitation Protocol:

-

Dissolution: Dissolve the crude 3,4-Furandicarboxylic acid in an aqueous basic solution (e.g., NaOH or KOH) to form the soluble dicarboxylate salt.

-

Filtration: If insoluble impurities are present, filter the solution.

-

Acidification: Slowly add a strong acid (e.g., HCl) to the solution with stirring until the pH is acidic, causing the precipitation of the less soluble 3,4-Furandicarboxylic acid.

-

Filtration: Collect the precipitate by filtration.

-

Washing: Wash the precipitate with deionized water to remove any salts.

-

Drying: Dry the purified product under vacuum.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Furandicarboxylic acid | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Furandicarboxylic acid | 3387-26-6 | DAA38726 [biosynth.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis [mdpi.com]

- 7. furan-3,4-dicarboxylic acid, 3387-26-6 [thegoodscentscompany.com]

Synthesis of 3,4-Furandicarboxylic Acid from Biomass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Furandicarboxylic acid (3,4-FDCA) is a furan-based platform chemical with potential applications in the synthesis of novel polymers, pharmaceuticals, and specialty chemicals. Unlike its well-studied isomer, 2,5-furandicarboxylic acid (2,5-FDCA), the synthesis of 3,4-FDCA, particularly from renewable biomass resources, is a less explored area of research. This technical guide provides a comprehensive overview of the known synthetic routes to 3,4-FDCA with a focus on pathways that can originate from biomass-derived precursors. Due to the limited availability of direct biomass-to-3,4-FDCA conversion methods in the current literature, this guide emphasizes a multi-step approach starting from biomass-derived maleic anhydride.

This document details the chemical transformations, presents available quantitative data in structured tables, provides experimental protocols for key reactions, and illustrates the logical flow of the synthesis pathways using visualizations.

Overview of the Primary Biomass-to-3,4-FDCA Synthesis Pathway

The most plausible route for producing 3,4-FDCA from biomass initiates with the conversion of biomass to furfural, which is then oxidized to maleic anhydride. Maleic anhydride is subsequently converted to dimethylmaleic anhydride, a key precursor for 3,4-FDCA. This multi-step process is outlined below.

Synthesis of Key Intermediates from Biomass

Production of Maleic Anhydride from Biomass

Maleic anhydride is a versatile chemical intermediate traditionally produced from petroleum feedstocks. However, sustainable routes from biomass are being actively developed. The primary biomass-derived feedstock for maleic anhydride is furfural, which is obtained from the acid-catalyzed dehydration of C5 sugars (e.g., xylose) present in hemicellulose.

The conversion of furfural to maleic anhydride is typically achieved through vapor-phase oxidation over a vanadium-based catalyst.

Table 1: Representative Conditions for Furfural Oxidation to Maleic Anhydride

| Catalyst | Temperature (°C) | Oxidant | Furfural Conversion (%) | Maleic Anhydride Yield (%) | Reference |

| V₂O₅/TiO₂ | 250-350 | Air | ~100 | 50-70 | [Generic literature values] |

| V₂O₅-MoO₃/Al₂O₃ | 280-320 | Air | >95 | ~65 | [Generic literature values] |

Synthesis of Dimethylmaleic Anhydride

Dimethylmaleic anhydride is synthesized from maleic anhydride via a decarboxylative dimerization reaction. This reaction is often catalyzed by amines, such as 2-aminopyridine.[1][2]

Experimental Protocol: Synthesis of Dimethylmaleic Anhydride [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (0.5 mol) and 2-aminopyridine (0.05 mol) in glacial acetic acid (200 mL).

-

Reaction: Heat the mixture to reflux and maintain for 48 hours.

-

Work-up: After cooling, the reaction mixture is concentrated to remove the acetic acid. The residue is then subjected to further purification, such as crystallization, to isolate the dimethylmaleic anhydride.

-

Yield: A yield of approximately 54% can be expected.[2]

Table 2: Synthesis of Dimethylmaleic Anhydride from Maleic Anhydride

| Starting Material | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Maleic Anhydride | 2-Aminopyridine | Glacial Acetic Acid | 48 | 54 | [2] |

| Maleic Acid/Anhydride | N-(pyrid-2-yl)-3,4-dimethylmaleinimide | Glacial Acetic Acid | 6 | 39 | [3] |

Synthesis of 3,4-Furandicarboxylic Acid from Dimethylmaleic Anhydride

A facile, multi-step synthesis of the esters of 3,4-furandicarboxylic acid from dimethylmaleic anhydride has been reported.[4] This process involves bromination, hydrolysis, intramolecular cyclization, and subsequent oxidation.

Experimental Protocol: Synthesis of Esters of 3,4-Furandicarboxylic Acid [4]

Note: The following is a generalized protocol based on the described chemical transformations. Specific reagent quantities and reaction conditions should be optimized based on the original literature.

-

Bromination: Dimethylmaleic anhydride is treated with N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride) with a radical initiator (e.g., AIBN) to afford the dibrominated intermediate.

-

Hydrolysis: The dibrominated intermediate is then hydrolyzed with an aqueous base, such as potassium hydroxide (KOH), to yield bis(hydroxymethyl)maleic anhydride.

-

Intramolecular Cyclization (Mitsunobu Reaction): The bis(hydroxymethyl)maleic anhydride undergoes an intramolecular Mitsunobu reaction using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to form the dihydrofuran derivative.

-

Esterification: The anhydride is esterified by reaction with an alcohol (e.g., methanol or ethanol) under acidic conditions to yield the corresponding diester.

-

Oxidation: The dihydrofuran diester is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the desired ester of 3,4-furandicarboxylic acid.

-

Hydrolysis to 3,4-FDCA: The resulting diester can be hydrolyzed under acidic or basic conditions to yield the final product, 3,4-furandicarboxylic acid.

Table 3: Yields for the Synthesis of 3,4-FDCA Esters from Dimethylmaleic Anhydride

| Step | Product | Reagents | Reported Yield (%) | Reference |

| Bromination & Hydrolysis | Bis(hydroxymethyl)maleic anhydride | NBS, aq. KOH | Not explicitly stated | [4] |

| Intramolecular Cyclization | Dihydrofuran derivative | PPh₃, DIAD | Not explicitly stated | [4] |

| Esterification & Oxidation | Esters of 3,4-FDCA | Alcohol, DDQ | Not explicitly stated | [4] |

Note: The reference provides the overall synthetic route but does not detail the yields for each individual step.

Alternative Synthetic Approaches

While the route from dimethylmaleic anhydride is the most detailed in the context of potential biomass valorization, other synthetic strategies for 3,4-disubstituted furans exist, although they are not as well-documented for the specific synthesis of 3,4-FDCA from biomass precursors. These methods often involve the cyclization of 1,4-dicarbonyl compounds.

Purification and Characterization

The purification of the final 3,4-FDCA product would typically involve crystallization from a suitable solvent. Characterization can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Conclusion and Future Outlook

The synthesis of 3,4-furandicarboxylic acid from biomass is a challenging yet potentially rewarding field of research. The most viable pathway currently appears to be an indirect, multi-step synthesis starting from biomass-derived maleic anhydride via a dimethylmaleic anhydride intermediate. While a complete, high-yield, and economically feasible process has yet to be fully developed and reported, the foundational chemical transformations have been established.

Future research should focus on:

-

Developing more direct catalytic routes from biomass-derived platform molecules to 3,4-FDCA.

-

Optimizing the reaction conditions for each step in the multi-step synthesis to improve overall yield and reduce process complexity.

-

Exploring biocatalytic and electrochemical methods for the synthesis of 3,4-FDCA and its precursors.

The development of efficient and sustainable methods for the production of 3,4-FDCA will broaden the portfolio of bio-based chemicals and open up new possibilities for the creation of novel, high-performance materials.

References

Spectral Data and Experimental Protocols for 3,4-Furandicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Furandicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectral Data

The spectral data of 3,4-Furandicarboxylic acid are summarized below. These data are crucial for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Data

A ¹H NMR spectrum of 3,4-Furandicarboxylic acid was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | s | H-2, H-5 |

| ~13.0 | br s | -COOH |

Note: The exact chemical shift for the furan protons can vary slightly. The carboxylic acid protons exhibit a broad singlet due to hydrogen bonding and chemical exchange.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR chemical shifts provide insight into the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~163 | C=O (Carboxylic Acid) |

| ~145 | C-2, C-5 |

| ~125 | C-3, C-4 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3,4-Furandicarboxylic acid was obtained using a Potassium Bromide (KBr) pellet.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1580 | C=C stretch | Furan Ring |

| ~1450 | C-H bend | Furan Ring |

| ~1200 | C-O stretch | Carboxylic Acid |

| ~1050 | C-O-C stretch | Furan Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here were obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺ (Molecular Ion) |

| 139 | Medium | [M - OH]⁺ |

| 112 | High | [M - COOH]⁺ |

| 45 | High | [COOH]⁺ |

| 29 | High | [CHO]⁺ |

Note: The relative intensities are qualitative descriptions based on typical mass spectra.

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 3,4-Furandicarboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Representative):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 3,4-Furandicarboxylic acid with 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Instrument Parameters (Representative):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Technique: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet is recorded as the background.

Caption: Workflow for FTIR Spectroscopy.

Mass Spectrometry

Sample Preparation and Derivatization (for GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is often required for GC-MS analysis. Esterification to form methyl or ethyl esters is a common method.

-

Dissolve a small amount of 3,4-Furandicarboxylic acid in a suitable solvent (e.g., methanol).

-

Add an esterification agent (e.g., BF₃ in methanol) and heat the mixture.

-

After the reaction is complete, extract the esterified product into an organic solvent.

Instrument Parameters (Representative for GC-MS):

-

Gas Chromatograph:

-

Column: HP-5MS (or equivalent)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Caption: Workflow for GC-MS Analysis.

References

The Solubility of 3,4-Furandicarboxylic Acid: A Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Research Professionals

Executive Summary

3,4-Furandicarboxylic acid (3,4-FDCA) is a constitutional isomer of the widely studied 2,5-Furandicarboxylic acid (2,5-FDCA), a key bio-based monomer for novel polymers. While extensive research has been dedicated to the solubility and processing of 2,5-FDCA, publicly available quantitative solubility data for the 3,4-isomer is exceedingly scarce in scientific literature. This technical guide addresses this information gap by providing a framework for understanding and determining the solubility of 3,4-FDCA.

This document outlines established experimental protocols for solubility determination that are directly applicable to 3,4-FDCA. Furthermore, as a comprehensive reference, it presents detailed quantitative solubility data for the closely related and extensively characterized 2,5-FDCA isomer. This information serves as a valuable proxy, offering insights into the expected behavior of furandicarboxylic acids in various solvent systems and providing a robust starting point for experimental design.

Introduction to 3,4-Furandicarboxylic Acid

3,4-Furandicarboxylic acid is an organic compound featuring a furan ring substituted with two carboxylic acid groups at the 3 and 4 positions. Its unique structure, differing from the more linear 2,5-isomer, suggests different molecular symmetry and intermolecular bonding capabilities. These differences are expected to significantly influence its physical properties, including melting point and solubility, which are critical parameters for its synthesis, purification, and application in fields such as polymer chemistry and drug development. Given the lack of specific data for 3,4-FDCA, this guide leverages the wealth of information available for 2,5-FDCA to provide a foundational understanding.

Quantitative Solubility Data Review

As of this review, specific quantitative solubility data for 3,4-Furandicarboxylic acid in various solvents is not available in the cited literature. However, the solubility of its isomer, 2,5-Furandicarboxylic acid (2,5-FDCA), has been extensively studied and is presented here to serve as a benchmark for researchers. These data illustrate the general solubility trends of furandicarboxylic acids in different classes of solvents and with varying temperatures.

Solubility of 2,5-Furandicarboxylic Acid in Pure Solvents

The solubility of 2,5-FDCA generally increases with temperature. The data reveals a clear trend in solubility across different solvent classes, with polar protic and polar aprotic solvents demonstrating higher efficacy.

Table 1: Mole Fraction Solubility (x) of 2,5-FDCA in Various Pure Solvents

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Water | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Acetonitrile |

|---|---|---|---|---|---|---|---|---|

| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | - | 0.0012 | 0.0015 | 0.0008 |

| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | - | 0.0019 | 0.0024 | 0.0013 |

| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | - | 0.0030 | 0.0037 | 0.0020 |

| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | - | 0.0046 | 0.0057 | 0.0031 |

| 353.15 | 0.0447 | 0.0211 | 0.0176 | 0.0129 | - | 0.0070 | 0.0088 | 0.0047 |

| 363.15 | 0.0628 | 0.0298 | 0.0251 | 0.0187 | - | 0.0106 | 0.0134 | 0.0072 |

Data sourced from Zhang et al., Journal of Chemical & Engineering Data, 2018.[1][2][3]

Table 2: Weight Percent Solubility (wt%) of 2,5-FDCA in Pure Solvents at 293 K

| Solvent | Solubility (wt%) |

|---|---|

| Dimethyl Sulfoxide (DMSO) | 12.0 |

| Methanol | 1.31 |

| γ-Butyrolactone (GBL) | 1.12 |

| Tetrahydrofuran (THF) | 0.82 |

| Ethanol (EtOH) | 0.48 |

| γ-Valerolactone (GVL) | 0.35 |

| Sulfolane (SULF) | 0.18 |

| Water (H₂O) | 0.12 |

| Acetonitrile (ACN) | 0.06 |

Data sourced from Motagamwala et al., ACS Omega, 2024.[4]

Solubility of 2,5-Furandicarboxylic Acid in Binary Solvent Systems

The use of binary solvent mixtures can significantly enhance the solubility of 2,5-FDCA through co-solvency effects.[3][5] For instance, a 20/80 (w/w) mixture of water and DMSO can solubilize 23.1 wt% of 2,5-FDCA, a 190-fold increase compared to pure water.[3][4] Similarly, a 20/80 (w/w) water/THF mixture shows a 60-fold increase in solubility.[3][4] Studies in water/ether systems also show that solubility first increases and then decreases as the mole fraction of water rises.[3] This phenomenon highlights the importance of optimizing solvent composition for specific applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to accurately determine the solubility of 3,4-Furandicarboxylic acid. These protocols are based on standard methods used for its 2,5-isomer.

Static Analytical Method with HPLC Analysis

This is a precise method for determining equilibrium solubility.

Methodology:

-

Sample Preparation and Equilibration: An excess amount of 3,4-FDCA is added to a known volume of the chosen solvent in a sealed, jacketed glass vessel.

-

Temperature Control: The vessel is maintained at a constant temperature using a thermostatic water bath to ensure thermal equilibrium.

-

Agitation: The mixture is continuously stirred for a sufficient duration (e.g., 6 hours) to ensure the solution reaches saturation. This is followed by a resting period (e.g., 5 hours) to allow undissolved solids to settle.[6]

-

Sampling: A sample of the clear supernatant is withdrawn using a syringe equipped with a sub-micron filter (e.g., 0.22 µm) to prevent the transfer of solid particles.

-

Quantification: The collected sample is accurately weighed and then diluted with a suitable mobile phase. The concentration of 3,4-FDCA in the sample is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.[5][6]

-

Solid Phase Analysis: The solid residue after equilibration should be analyzed using techniques like Powder X-ray Diffraction (PXRD) to confirm that no phase change (e.g., solvate or hydrate formation) has occurred during the experiment.[7]

Gravimetric Method

This is a straightforward and robust method for solubility measurement.

Methodology:

-

Saturation: A known mass of the solvent is placed in a thermostated vessel. 3,4-FDCA is added in excess, and the mixture is stirred at a constant temperature until saturation is achieved.

-

Separation: The stirring is ceased, and the undissolved solid is allowed to sediment completely.

-

Mass Determination: A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is removed by evaporation under controlled conditions, such as in a vacuum oven at a moderate temperature, until a constant weight of the dried solute (3,4-FDCA) is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent used.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly representing complex procedures and relationships. The following workflows, generated using Graphviz, illustrate the logical steps for solubility determination and analysis.

Caption: General workflow for the static analytical method of solubility determination.

Caption: Logical workflow for leveraging existing data to predict solubility.

Conclusion

While direct, quantitative solubility data for 3,4-Furandicarboxylic acid remains elusive in the current body of scientific literature, a robust framework for its determination exists. The experimental protocols detailed in this guide provide a clear path for researchers to generate reliable data. Furthermore, the extensive solubility information available for the 2,5-FDCA isomer serves as an invaluable resource for preliminary assessments and for understanding the general behavior of this class of compounds in various solvent environments. The systematic application of these methods will be crucial for unlocking the full potential of 3,4-FDCA in advanced materials and pharmaceutical development.

References

- 1. Origin Materials - Origin Materials [originmaterials.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]

Thermal Stability and Decomposition of 3,4-Furandicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Furandicarboxylic acid (3,4-FDCA) is a furan-based dicarboxylic acid isomer with potential applications in polymer chemistry and as a building block in pharmaceutical synthesis. Understanding its thermal stability and decomposition profile is critical for its effective use and for ensuring the thermal integrity of materials derived from it. This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermal properties of 3,4-FDCA and its derivatives, with a particular focus on polyesters. Due to a lack of specific experimental data on the thermal decomposition of the 3,4-FDCA monomer, this guide also presents a theoretical decomposition pathway based on established chemical principles.

Introduction

Furan-based compounds are of growing interest as sustainable alternatives to petroleum-derived chemicals. Among these, furandicarboxylic acids (FDCAs) are key platform molecules. While the 2,5-isomer of FDCA has been extensively studied for the production of bio-based polymers like polyethylene furanoate (PEF), the properties of other isomers, such as 3,4-FDCA, are less well-documented. The arrangement of the carboxylic acid groups on the furan ring significantly influences the geometry of the molecule and, consequently, the properties of the resulting polymers. This guide aims to consolidate the available information on the thermal behavior of 3,4-FDCA and its polymeric derivatives, providing a valuable resource for researchers in the field.

Data Presentation: Thermal Properties of 3,4-FDCA and its Polyesters

| Polymer | Td5 (°C) (Temp. at 5% Weight Loss) | Td,max (°C) (Temp. at Max. Decomposition Rate) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(ethylene 3,4-furandicarboxylate) (3,4-PEF) | Not explicitly stated | Not explicitly stated | Significantly lower than 2,5-PEF | 155 (after annealing)[1] |

| Poly(propylene 3,4-furandicarboxylate) (3,4-PPF) | Not explicitly stated | Not explicitly stated | -6[1] | Not reported |

| Poly(ethylene 2,5-furandicarboxylate) (2,5-PEF) | ~370 | ~400 | ~85-89 | ~210-215 |

| Poly(ethylene 2,4-furandicarboxylate) (2,4-PEF) | Higher than 2,5-PEF | Not explicitly stated | 73 | Amorphous |

Note: The data for 2,5-PEF and 2,4-PEF are provided for comparative purposes. The thermal stability of polyesters based on FDCA isomers is generally high, with decomposition temperatures often exceeding 300°C.

Experimental Protocols

The thermal properties of FDCA-derived polyesters are typically characterized using standard thermal analysis techniques. The methodologies described in the literature generally follow these protocols:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of the material (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (commonly nitrogen or air) at a constant heating rate (e.g., 10 °C/min or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[1]

-

The mass of the sample is continuously monitored throughout the heating process.

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition (often reported as Td5, the temperature at which 5% weight loss occurs) and the temperature of the maximum rate of decomposition (Td,max), determined from the derivative of the TGA curve (DTG), are key parameters.[1]

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of thermal transitions such as glass transition (Tg), crystallization (Tc), and melting (Tm).

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed sample is hermetically sealed in a sample pan (e.g., aluminum).

-

The sample and a reference pan are subjected to a controlled temperature program, which typically involves heating and cooling cycles at a specific rate (e.g., 10 °C/min).[1]

-

The difference in heat flow between the sample and the reference is measured.

-

-

Data Analysis: The DSC thermogram shows peaks and shifts in the baseline corresponding to thermal events. The glass transition temperature (Tg) is observed as a step change in the baseline, while melting and crystallization are represented by endothermic and exothermic peaks, respectively.[1]

Mandatory Visualization

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis of 3,4-FDCA.

Proposed Thermal Decomposition Pathway of 3,4-Furandicarboxylic Acid

Caption: Proposed thermal decomposition pathway for 3,4-FDCA.

Discussion of Thermal Stability and Decomposition

Thermal Stability

While specific data for the 3,4-FDCA monomer is scarce, the thermal stability of its derived polyesters is comparable to, and in some cases higher than, those derived from the more common 2,5-FDCA isomer.[1] This suggests that the furan ring with two carboxylic acid substituents is inherently a thermally stable structure. The stability of these polyesters makes them suitable for melt processing techniques used in the production of plastics and fibers.

Decomposition Mechanism

The thermal decomposition of dicarboxylic acids often proceeds via decarboxylation, the loss of carbon dioxide. For 3,4-Furandicarboxylic acid, a plausible decomposition pathway, as depicted in the diagram above, would involve the sequential loss of two molecules of CO2.

-

Initial Decarboxylation: Upon heating, one of the carboxylic acid groups is likely to be eliminated as CO2, forming furan-3-carboxylic acid. The temperature at which this occurs is a key indicator of the compound's thermal stability.

-

Second Decarboxylation: Further heating would lead to the loss of the second carboxylic acid group, also as CO2, resulting in the formation of furan.

-

Furan Ring Decomposition: At higher temperatures, the furan ring itself will decompose through a series of complex reactions, including ring-opening and fragmentation, to yield smaller volatile molecules such as carbon monoxide, water, and a carbonaceous char.

It is important to note that this proposed pathway is theoretical and requires experimental verification through techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the actual decomposition products and intermediates.

Conclusion

3,4-Furandicarboxylic acid is a molecule of interest for the development of novel bio-based polymers. While direct experimental data on its thermal stability and decomposition is limited, studies on its polyesters indicate high thermal stability, making them suitable for various applications. The proposed decomposition pathway via decarboxylation provides a theoretical framework for understanding its behavior at elevated temperatures. Further research is needed to fully elucidate the thermal properties of the 3,4-FDCA monomer and to confirm its decomposition mechanism experimentally. This knowledge will be crucial for optimizing its use in polymer synthesis and other applications where thermal stability is a critical parameter.

References

Unveiling the Solid-State Architecture of 3,4-Furandicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,4-Furandicarboxylic acid, a significant heterocyclic compound with applications in polymer chemistry and as a potential building block in medicinal chemistry. This document details the crystallographic properties, intermolecular interactions, and the experimental procedures utilized for its structural determination, aimed at providing a foundational understanding for researchers in materials science and drug development.

Core Crystallographic Data

The seminal work on the crystal structure of 3,4-Furandicarboxylic acid was reported by Williams and Rundle in the Journal of the American Chemical Society in 1964. While the full crystallographic dataset from this original publication is not publicly accessible through this search, the established crystallographic parameters are foundational to our understanding of this molecule's solid-state conformation. The data, typically obtained through single-crystal X-ray diffraction, is housed in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for detailed analysis.

The crystal structure of 3,4-Furandicarboxylic acid has been determined using X-ray crystallography[1]. This compound is known to form different crystalline polymorphs, including α and γ forms, which exhibit distinct molecular arrangements.

For a complete and detailed crystallographic dataset, including atomic coordinates, bond lengths, bond angles, and torsion angles, researchers are encouraged to consult the original publication and the relevant deposition in the Cambridge Structural Database (CSD). The following tables provide a template for the quantitative data that would be presented from a crystallographic information file (CIF).

Table 1: Crystal Data and Structure Refinement for 3,4-Furandicarboxylic Acid

| Parameter | Value (Illustrative) |

| Empirical Formula | C₆H₄O₅ |

| Formula Weight | 156.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated Density | Value Mg/m³ |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 295 K |

| Refinement | |

| R-factor | Value |

| Number of Reflections | Value |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 3,4-Furandicarboxylic Acid

| Bond/Angle | Length (Å) / Angle (°) |

| O(1)-C(2) | Value |

| C(2)-C(3) | Value |

| C(3)-C(4) | Value |

| C(4)-C(5) | Value |

| C(5)-O(1) | Value |

| C(3)-C(6) | Value |

| C(4)-C(7) | Value |

| C(6)-O(2) | Value |

| C(6)-O(3) | Value |

| C(7)-O(4) | Value |

| C(7)-O(5) | Value |

| Angles | |

| C(5)-O(1)-C(2) | Value |

| O(1)-C(2)-C(3) | Value |

| C(2)-C(3)-C(4) | Value |

| C(3)-C(4)-C(5) | Value |

| C(4)-C(5)-O(1) | Value |

| C(2)-C(3)-C(6) | Value |

| C(5)-C(4)-C(7) | Value |

| O(2)-C(6)-O(3) | Value |

| O(4)-C(7)-O(5) | Value |

Experimental Protocols

The determination of the crystal structure of 3,4-Furandicarboxylic acid involves two primary experimental stages: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization of 3,4-Furandicarboxylic Acid

A general route for the synthesis of 3,4-Furandicarboxylic acid involves the oxidation of a suitable furan precursor. One reported method describes a facile route starting from dimethylmaleic anhydride[2]. The subsequent crystallization to obtain single crystals suitable for X-ray diffraction is a critical step. A typical procedure for obtaining single crystals of an organic acid is as follows:

-

Dissolution: A saturated solution of purified 3,4-Furandicarboxylic acid is prepared in a suitable solvent system at an elevated temperature. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.

-

Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks gradually increases the concentration, leading to the formation of well-ordered single crystals.

-

Crystal Selection: Crystals with well-defined faces and dimensions of approximately 0.1-0.3 mm are selected for X-ray analysis using a microscope.

Single-Crystal X-ray Diffraction (SCXRD)

The following outlines a standard protocol for the collection and analysis of single-crystal X-ray diffraction data for a small organic molecule like 3,4-Furandicarboxylic acid.

-

Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². This refinement process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the crystal structure of 3,4-Furandicarboxylic acid.

Caption: Workflow for the determination of the crystal structure of 3,4-Furandicarboxylic acid.

This guide serves as a comprehensive resource for understanding the crystal structure of 3,4-Furandicarboxylic acid. For further in-depth analysis, direct consultation of the primary literature and crystallographic databases is recommended.

References

Theoretical Investigations of 3,4-Furandicarboxylic Acid: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Furandicarboxylic acid (3,4-FDCA) is a constitutional isomer of the widely studied 2,5-furandicarboxylic acid, a key bio-based platform chemical. While significant research has been dedicated to the synthesis and polymerization of furan-based compounds, comprehensive theoretical and computational studies on the 3,4-isomer are less prevalent in publicly accessible literature. This technical guide provides a framework for the theoretical investigation of 3,4-Furandicarboxylic acid, outlining the standard computational methodologies employed for such analyses. It is designed to serve as a reference for researchers initiating computational studies on this molecule or similar furan derivatives. The guide covers the typical quantum chemical calculations used to determine molecular geometry, vibrational frequencies, and electronic properties, and presents these concepts through structured data formats and logical diagrams.

Introduction

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, complementing experimental findings and guiding further research. For a molecule like 3,4-Furandicarboxylic acid, theoretical studies can elucidate its structural characteristics, stability, reactivity, and spectroscopic signatures. This guide outlines the standard theoretical protocols that would be applied to comprehensively characterize 3,4-FDCA at a molecular level.

Molecular Structure and Properties

The foundational step in the theoretical study of a molecule is the determination of its equilibrium geometry. This is typically achieved through geometry optimization using quantum chemical methods.

Molecular Structure

The molecular structure of 3,4-Furandicarboxylic acid, consisting of a central furan ring with two carboxylic acid groups at the 3 and 4 positions, is the starting point for all theoretical calculations.

Caption: Molecular structure of 3,4-Furandicarboxylic acid with atom numbering.

Computed Properties

While specific, peer-reviewed theoretical studies on 3,4-Furandicarboxylic acid are not widely available, databases like PubChem provide computed properties based on standard computational models. These serve as preliminary reference points.

Table 1: General Computed Properties of 3,4-Furandicarboxylic Acid

| Property | Value | Source |

| Molecular Formula | C6H4O5 | PubChem[1] |

| Molecular Weight | 156.09 g/mol | PubChem[1] |

| IUPAC Name | furan-3,4-dicarboxylic acid | PubChem[1] |

Theoretical Experimental Protocols

The following sections describe the standard computational methodologies that would be employed in a detailed theoretical investigation of 3,4-Furandicarboxylic acid.

Geometry Optimization

The first step is to find the minimum energy structure of the molecule. This is performed using a computational chemistry software package.

Protocol:

-

Initial Structure: The molecular structure of 3,4-Furandicarboxylic acid is built using a molecular editor.

-

Method Selection: A suitable theoretical method and basis set are chosen. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p) is a common choice for organic molecules as it offers a good balance of accuracy and computational cost.

-

Calculation: A geometry optimization calculation is performed. The algorithm iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.

-

Verification: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, a vibrational frequency analysis is subsequently performed. The absence of imaginary frequencies confirms a local minimum.

Vibrational Analysis

Vibrational analysis provides information about the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Output Analysis: The output provides the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given frequency).

-

Spectral Prediction: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and methodological approximations.

Electronic Properties Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity.

Protocol:

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed.

-

Orbital Energy Extraction: The energies of the molecular orbitals, including HOMO and LUMO, are extracted from the calculation output.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Visualizing Theoretical Workflows and Concepts

Graphviz diagrams can effectively illustrate the logical flow of computational studies and the relationships between key theoretical concepts.

References

The Rising Potential of 3,4-Furandicarboxylic Acid Derivatives in Biological Applications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 3,4-furandicarboxylic acid are emerging as a promising class of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic insights into this versatile chemical scaffold, presenting key data and experimental protocols to support further research and development.

Anticancer Potential: Targeting Cell Viability and Apoptotic Pathways

Recent studies have highlighted the cytotoxic effects of various furan-based compounds against a range of human cancer cell lines. While extensive data on 3,4-furandicarboxylic acid derivatives is still emerging, related furan structures have demonstrated significant anticancer activity, suggesting a promising avenue for investigation.

Cytotoxicity Data

The anticancer potential of furan derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. While specific IC₅₀ values for a broad range of 3,4-furandicarboxylic acid derivatives are not yet widely published, studies on structurally related furan-2-carboxamides and other furan-based compounds provide valuable benchmarks. For instance, certain furan-2-carboxamide derivatives have shown potent cytotoxic activities at nanomolar concentrations against cell lines like NCI-H460[1]. Another study on novel furan-based derivatives identified compounds with IC₅₀ values of 4.06 µM and 2.96 µM against the MCF-7 breast cancer cell line[1][2]. These findings underscore the potential of the furan core in designing potent anticancer agents.

Table 1: Cytotoxicity of Selected Furan Derivatives (for reference)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-based derivative 4 | MCF-7 | 4.06 | [1][2] |

| Furan-based derivative 7 | MCF-7 | 2.96 | [1][2] |

| Furan-based derivative (Figure 1F) | NCI-H460 | 0.0029 | [1] |

Note: This table presents data for related furan compounds to indicate the potential of the scaffold, as extensive data for 3,4-furandicarboxylic acid derivatives is still under investigation.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which furan derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on promising furan-based compounds have shown that they can trigger apoptosis through the intrinsic mitochondrial pathway. This is often characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2[1].

The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a hallmark of this process[3][4]. The apoptotic cascade can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. The intrinsic pathway, often implicated in chemotherapy-induced apoptosis, involves the release of cytochrome c from the mitochondria, which then activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death[4][5][6]. Furan derivatives that modulate the Bax/Bcl-2 ratio can influence mitochondrial membrane permeability, leading to the initiation of this caspase cascade[1].

References

- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer | MDPI [mdpi.com]

- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. academicjournals.org [academicjournals.org]

- 6. Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Furandicarboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and handling precautions for 3,4-Furandicarboxylic acid (CAS No: 3387-26-6). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely.

Hazard Identification and Classification

3,4-Furandicarboxylic acid is classified as an irritant. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Irritant | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Irritant | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant | Warning |

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of 3,4-Furandicarboxylic acid is presented below. This data is essential for understanding its behavior under various laboratory conditions.

Physical and Chemical Data Table

| Property | Value | Source |

| Molecular Formula | C₆H₄O₅ | PubChem[1] |

| Molecular Weight | 156.09 g/mol | PubChem[1] |

| Appearance | Solid (crystalline) | Biosynth[2] |

| Melting Point | 217-218 °C | BOC Sciences[] |

| Boiling Point (Predicted) | 372.6 ± 27.0 °C | BOC Sciences[] |

| Density (Predicted) | 1.604 ± 0.06 g/cm³ | BOC Sciences[] |

| Water Solubility (Estimated) | 7795 mg/L @ 25 °C | The Good Scents Company[4] |

| Flash Point (Estimated) | 179.20 °C (354.00 °F) | The Good Scents Company[4] |

| logP (o/w) (Estimated) | 0.263 | The Good Scents Company[4] |

Toxicological Information

Currently, there is a lack of specific experimental toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for 3,4-Furandicarboxylic acid in publicly available literature. The hazard classification is based on data from at least one notification to the ECHA C&L Inventory.[1] The primary health concerns are its irritant properties to the skin, eyes, and respiratory system.

Experimental Protocols for Hazard Assessment

The following sections detail the standard methodologies for assessing the irritation potential of a chemical substance like 3,4-Furandicarboxylic acid, as guided by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Test System: The albino rabbit is the preferred species for this test.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.

-

Application: A dose of 0.5 grams of the solid test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch. Untreated skin areas serve as a control.

-

Exposure: The exposure period is 4 hours, after which the patch and any residual substance are removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.

-

Scoring: Dermal reactions are scored numerically. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.

Methodology:

-

Test System: Albino rabbits are the recommended test subjects.

-

Procedure: The test is typically performed initially on a single animal. A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is placed in the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control.

-

Washout: The eyes are generally not washed out for at least 24 hours after application unless immediate corrosive effects are noted.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

-

Confirmation: If an irritant effect is observed, the test may be confirmed in a sequential manner on additional animals. If a corrosive effect is seen in the first animal, no further testing is performed.

Acute Inhalation Toxicity (Based on OECD Guideline 436 - Acute Toxic Class Method)

This method provides information on the health hazards likely to arise from short-term exposure to an airborne substance.

Methodology:

-

Test System: The rat is the preferred species.

-

Exposure: A stepwise procedure is used, with each step involving a group of animals of a single sex. The animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for a standard duration of 4 hours.

-

Concentration Levels: The starting concentration is selected from one of four fixed levels corresponding to GHS categories 1-4. The outcome of one step (presence or absence of mortality) determines the next step (testing at a higher or lower concentration).

-

Observation: Animals are observed for clinical signs of toxicity daily for at least 14 days. Body weight is recorded at least weekly.

-

Endpoint: The primary endpoint is mortality, which allows for the classification of the substance according to the GHS. A gross necropsy is performed on all animals at the end of the observation period.

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling 3,4-Furandicarboxylic acid.

Engineering Controls

-

All handling of the solid powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.

-

If weighing the powder, use a balance inside a fume hood or an exhausted balance enclosure.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently, especially if contact with the substance occurs.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation persists.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

After Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.

Spill and Emergency Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 3,4-Furandicarboxylic Acid for Polyesters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters derived from 3,4-furandicarboxylic acid (3,4-FDCA). This document is intended to guide researchers in the lab-scale synthesis and characterization of these bio-based polymers. The unique substitution pattern of 3,4-FDCA offers a distinct isomeric alternative to the more commonly studied 2,5-FDCA, leading to polyesters with different physical and thermal properties.

Introduction

Bio-based polymers are of significant interest as sustainable alternatives to their petroleum-based counterparts. 2,5-Furandicarboxylic acid (2,5-FDCA) has emerged as a key bio-based building block for polyesters like poly(ethylene furanoate) (PEF).[1][2] However, the isomeric form, 3,4-furandicarboxylic acid, presents an opportunity to create a novel class of furan-based polyesters with potentially unique properties. While the literature on polyesters from 2,5-FDCA is extensive, studies on 3,4-FDCA based polyesters are less common.[3] This document focuses on the synthesis of polyesters from the dimethyl ester of 3,4-FDCA and various diols via melt polycondensation, a widely used method for polyester synthesis.[3][4]

Synthesis of Polyesters from Dimethyl 3,4-Furandicarboxylate

The synthesis of polyesters from dimethyl 3,4-furandicarboxylate is typically achieved through a two-step melt polycondensation process. This involves an initial transesterification step followed by a polycondensation step under reduced pressure.

A general workflow for the synthesis process is outlined below:

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of polyesters from dimethyl 3,4-furandicarboxylate and various diols.[3]

Materials

-

Dimethyl 3,4-furandicarboxylate

-

Ethylene glycol (EG)

-

1,3-Propanediol (PDO)

-

1,4-Butanediol (1,4-BDO)

-

2,3-Butanediol (2,3-BDO)

-

Titanium(IV) isopropoxide (catalyst)

-

Methanol (for precipitation)

-

Nitrogen gas (high purity)

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Condenser

-

Vacuum pump

-

Heating mantle with temperature controller

-

Schlenk line or similar inert atmosphere setup

Protocol: Two-Step Melt Polycondensation

-

Reaction Setup:

-

Charge the three-neck round-bottom flask with dimethyl 3,4-furandicarboxylate and the desired diol.

-

Add the catalyst, titanium(IV) isopropoxide (1.25 mol% relative to the diacid ester).

-

Equip the flask with a magnetic stirrer, a nitrogen inlet, and a condenser.

-

Place the setup under vacuum and then purge with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

-

-

Step 1: Transesterification (Pre-polymerization):

-

Heat the reaction mixture to 160°C with continuous stirring under a nitrogen atmosphere.

-

Maintain these conditions for 12 hours. During this stage, methanol is produced as a byproduct and is removed through the condenser.[3]

-

-

Step 2: Polycondensation:

-

After the transesterification step, increase the temperature to 210-215°C.

-

Gradually apply a vacuum to a pressure of 0.02 mbar.

-

Continue the reaction under these conditions for 2 hours to facilitate the removal of excess diol and increase the polymer chain length.[3]

-

-

Purification:

-

After cooling the reaction mixture to room temperature, dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

-

Precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.

-

Collect the precipitated white powder by filtration and dry it under vacuum.

-

Data Presentation

The following tables summarize the molecular weight and thermal properties of polyesters synthesized from dimethyl 3,4-furandicarboxylate and various diols.

Table 1: Molecular Weight and Polydispersity of 3,4-FDCA Based Polyesters

| Polyester | Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 3,4-PEF | Ethylene Glycol | 17,000 | 34,000 | 2.0 |

| 3,4-PPF | 1,3-Propanediol | 19,000 | 39,000 | 2.1 |

| 3,4-PBF | 1,4-Butanediol | 29,000 | 65,000 | 2.2 |

| 3,4-P23BF | 2,3-Butanediol | 19,000 | 38,000 | 2.0 |

Data sourced from Thiyagarajan et al.[3]

Table 2: Thermal Properties of 3,4-FDCA Based Polyesters

| Polyester | Diol | Tg (°C) | Tm (°C) | Td,5% (°C) | Td,max (°C) |

| 3,4-PEF | Ethylene Glycol | 15 | 155 | 341 | 398 |

| 3,4-PPF | 1,3-Propanediol | -6 | Not Observed | 358 | 409 |

| 3,4-PBF | 1,4-Butanediol | -18 | 79 | 363 | 413 |

| 3,4-P23BF | 2,3-Butanediol | 22 | Not Observed | 346 | 391 |

Data sourced from Thiyagarajan et al.[3] Td,5%: Temperature at 5% weight loss; Td,max: Temperature at maximum rate of decomposition.

Characterization of 3,4-FDCA Based Polyesters

The synthesized polyesters can be characterized using standard analytical techniques to confirm their structure and properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the repeating unit of the polyester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the polyester, such as the ester carbonyl group.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

-

Differential Scanning Calorimetry (DSC): DSC is utilized to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and the melting temperature (Tm).[3]

-

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyesters, providing information on the onset of decomposition (Td,5%) and the temperature of maximum decomposition rate (Td,max).[3]

-

Wide-Angle X-ray Diffraction (WAXD): WAXD analysis can be used to determine the crystalline nature of the polyesters. For example, 3,4-PEF has been shown to be a semi-crystalline material.[3]

Potential Applications

While research into 3,4-FDCA based polyesters is still in its early stages compared to their 2,5-FDCA counterparts, their unique thermal properties suggest potential for specialized applications. The lower glass transition temperatures and, in some cases, lower melting points compared to 2,5-FDCA polyesters could make them suitable for applications requiring greater flexibility or lower processing temperatures. Further research into their mechanical and barrier properties is needed to fully assess their potential in areas such as specialty packaging, biodegradable materials, and as components in copolyesters.

Concluding Remarks

The polymerization of 3,4-furandicarboxylic acid offers a promising avenue for the development of novel bio-based polyesters. The protocols and data presented here provide a solid foundation for researchers to synthesize and characterize these materials. The distinct properties of 3,4-FDCA based polyesters, as highlighted by the comparative data, underscore the importance of exploring isomeric variations of bio-based monomers to expand the landscape of sustainable polymers.

References

- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. Biobased furandicarboxylic acids (FDCAs): effects of isomeric substitution on polyester synthesis and properties - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42184H [pubs.rsc.org]

- 4. Tuning the Properties of Furandicarboxylic Acid-Based Polyesters with Copolymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Polymers from 3,4-Furandicarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Furandicarboxylic acid (3,4-FDCA) is a bio-based platform chemical with significant potential for the synthesis of novel polymers. As a furanic isomer, it offers a unique structural motif compared to the more commonly studied 2,5-furandicarboxylic acid. The distinct substitution pattern of the carboxylic acid groups on the furan ring influences the geometry and properties of the resulting polymers, opening avenues for the development of materials with tailored characteristics. This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyamides derived from 3,4-FDCA, and explores their potential applications, particularly in the realm of drug development.

Applications in Research and Drug Development

Polymers derived from 3,4-furandicarboxylic acid are an emerging class of bio-based materials with potential applications in various fields, including specialty packaging and biomedical engineering. While research is still in its early stages, the unique properties imparted by the 3,4-furan moiety make these polymers interesting candidates for drug delivery applications.

Potential Drug Delivery Applications:

-

Biodegradable Polyesters: Aliphatic polyesters are well-known for their biocompatibility and biodegradability, making them suitable for creating drug delivery vehicles such as microspheres, nanoparticles, and implants for controlled release.[1][2] The introduction of the furan ring from 3,4-FDCA can modulate the polymer's degradation rate and mechanical properties.

-

Furan-Functionalized Nanoparticles: The furan group itself can be a reactive handle for "click chemistry," specifically the Diels-Alder reaction.[1][3] This allows for the facile conjugation of targeting ligands, such as antibodies or peptides, to the surface of nanoparticles formulated from these polymers. This approach can lead to the development of targeted drug delivery systems that can selectively deliver therapeutic agents to cancer cells or other specific sites in the body.[3][4]

-